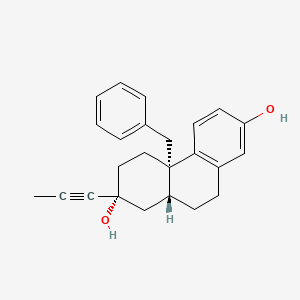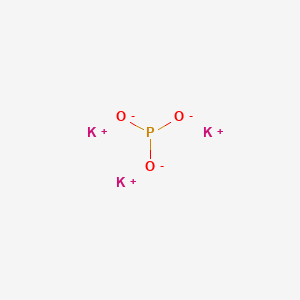![molecular formula C34H38Cl2N2O6S B1243848 [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B1243848.png)
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone is a triple tachykinin receptor antagonist with high affinity for human neurokinin receptors NK1, NK2, and NK3. It has shown therapeutic efficacy in treating respiratory diseases associated with neurokinins .
Méthodes De Préparation
The synthetic routes and reaction conditions for [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies .
Analyse Des Réactions Chimiques
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include various solvents and catalysts to facilitate the substitution of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving neurokinin receptors.
Biology: Investigated for its effects on neurokinin-related pathways and cellular responses.
Medicine: Explored for its potential therapeutic effects on respiratory diseases and other conditions associated with neurokinins.
Industry: Utilized in the development of new drugs targeting neurokinin receptors
Mécanisme D'action
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone exerts its effects by antagonizing neurokinin receptors NK1, NK2, and NK3. This inhibition prevents the binding of endogenous ligands, such as substance P, to these receptors, thereby blocking the downstream signaling pathways involved in neurokinin-related responses .
Comparaison Avec Des Composés Similaires
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone is unique in its high affinity for all three neurokinin receptors (NK1, NK2, and NK3). Similar compounds include:
Aprepitant: A neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Maropitant: A selective neurokinin-1 receptor antagonist used in veterinary medicine.
Befetupitant: A potent and selective tachykinin 1 receptor antagonist.
Rolapitant: An orally bioavailable, centrally-acting, selective neurokinin 1 receptor antagonist with potential antiemetic activity
Propriétés
Formule moléculaire |
C34H38Cl2N2O6S |
|---|---|
Poids moléculaire |
673.6 g/mol |
Nom IUPAC |
[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1 |
Clé InChI |
RWSBBXFLRGQFQP-RKCQUONGSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl |
Synonymes |
1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide CS 003 CS-003 CS003 TNRA cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate](/img/structure/B1243766.png)

![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)



![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)






